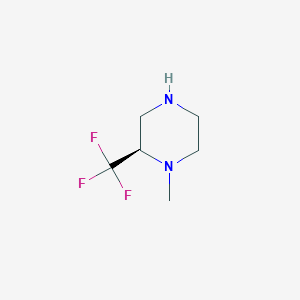

(R)-1-Methyl-2-(trifluoromethyl)piperazine

描述

®-1-Methyl-2-(trifluoromethyl)piperazine is a chiral compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. The presence of a trifluoromethyl group and a methyl group on the piperazine ring imparts unique chemical and physical properties to this compound.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Methyl-2-(trifluoromethyl)piperazine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-(trifluoromethyl)piperazine and methylating agents.

Methylation Reaction: The key step involves the methylation of ®-2-(trifluoromethyl)piperazine using a suitable methylating agent under controlled conditions. Common methylating agents include methyl iodide or dimethyl sulfate.

Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide or acetonitrile at elevated temperatures (50-100°C) to ensure complete methylation.

Industrial Production Methods

In an industrial setting, the production of ®-1-Methyl-2-(trifluoromethyl)piperazine may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems and real-time monitoring ensures consistent product quality and minimizes the risk of side reactions.

化学反应分析

Types of Reactions

®-1-Methyl-2-(trifluoromethyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced piperazine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents at moderate temperatures.

Major Products Formed

Oxidation: N-oxides of ®-1-Methyl-2-(trifluoromethyl)piperazine.

Reduction: Reduced piperazine derivatives with altered functional groups.

Substitution: Piperazine derivatives with substituted functional groups.

科学研究应用

Medicinal Chemistry

1. CXCR3 Receptor Modulation:

One of the notable applications of (R)-1-Methyl-2-(trifluoromethyl)piperazine derivatives is their role as modulators of the CXCR3 receptor. This receptor is implicated in various autoimmune and inflammatory diseases. Compounds derived from this piperazine have been studied for their ability to modulate CXCR3-mediated pathways, offering therapeutic potential for conditions such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease .

2. Antimicrobial Activity:

Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, specific derivatives have shown effectiveness against Gram-negative bacteria and Mycobacterium smegmatis. The presence of electron-withdrawing groups enhances their activity, making them candidates for developing new antimicrobial agents .

3. Inhibition of Monoacylglycerol Lipase (MAGL):

Studies have demonstrated that piperazine derivatives can act as inhibitors of monoacylglycerol lipase, an enzyme involved in the degradation of endocannabinoids. This inhibition can lead to increased levels of endocannabinoids, which may provide therapeutic benefits in pain management and inflammation reduction .

Pharmacological Insights

4. Structure-Activity Relationship Studies:

The structure-activity relationship (SAR) studies on this compound have provided insights into how modifications to the piperazine structure affect biological activity. Variations in substituents have been shown to influence potency against various biological targets, including receptors involved in neuropharmacology .

5. Neuropharmacological Applications:

The compound has been explored for its potential effects on neurotransmitter systems. For example, it has been investigated for its influence on serotonin receptors and its role in modulating calcium-activated potassium currents in rat taste receptor cells, indicating possible applications in treating mood disorders and other neurological conditions .

Material Science Applications

6. Synthesis of Functional Materials:

this compound has also found applications in material science, particularly in the synthesis of functional materials that require specific electronic properties due to the presence of trifluoromethyl groups. These materials can be utilized in electronic devices and sensors due to their unique chemical properties .

Table 1: Summary of Biological Activities of this compound Derivatives

Case Study: CXCR3 Modulation

A study involving the synthesis of this compound derivatives demonstrated their efficacy as CXCR3 receptor antagonists. The compounds were tested in vitro and showed significant inhibition of chemokine-induced cell migration associated with inflammatory responses. This suggests a promising avenue for developing new treatments for chronic inflammatory diseases.

作用机制

The mechanism of action of ®-1-Methyl-2-(trifluoromethyl)piperazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects.

相似化合物的比较

Similar Compounds

®-2-(Trifluoromethyl)piperazine: Lacks the methyl group, resulting in different chemical and physical properties.

®-1-Methylpiperazine: Lacks the trifluoromethyl group, affecting its reactivity and biological activity.

®-1-Methyl-4-(trifluoromethyl)piperazine: The position of the trifluoromethyl group is different, leading to variations in its chemical behavior.

Uniqueness

®-1-Methyl-2-(trifluoromethyl)piperazine is unique due to the specific positioning of the methyl and trifluoromethyl groups on the piperazine ring. This configuration imparts distinct chemical reactivity and biological activity, making it valuable in various scientific and industrial applications.

生物活性

(R)-1-Methyl-2-(trifluoromethyl)piperazine is a chiral piperazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a trifluoromethyl group at the second position and a methyl group at the first position of the piperazine ring, contributing to its unique chemical reactivity and biological properties.

- IUPAC Name : this compound

- Molecular Formula : C₇H₈F₃N

- Molecular Weight : 179.14 g/mol

Biological Activities

The biological activities of this compound include antiviral, anticancer, and neuroprotective effects. These activities are primarily attributed to its ability to interact with various molecular targets.

Antiviral Activity

Research indicates that this compound exhibits antiviral properties against plant viruses such as Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). The mechanism involves enhancing the activities of defense enzymes like superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonia-lyase (PAL), which activate the phenylpropanoid biosynthesis pathway, thereby strengthening antiviral responses.

Anticancer Potential

Studies have demonstrated that derivatives of piperazine, including this compound, possess cytotoxic effects against various cancer cell lines. For instance, certain piperazine derivatives have shown significant inhibition of tubulin polymerization, leading to antimitotic effects and potential vascular-disrupting activity in tumor models .

Case Studies

-

Antiviral Effects :

- In vitro studies on TMV and CMV revealed that treatment with this compound resulted in a notable decrease in viral replication rates, suggesting its potential as a therapeutic agent against viral infections in plants.

- Anticancer Activity :

- Neuroprotective Effects :

The mechanism through which this compound exerts its biological effects involves interaction with specific receptors and pathways:

- Antiviral Mechanism : By enhancing enzymatic activities related to plant defense mechanisms, it activates pathways that inhibit viral replication.

- Anticancer Mechanism : The compound's ability to bind to tubulin disrupts mitotic processes in cancer cells, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-(Trifluoromethyl)piperazine | Lacks chiral center | Limited antiviral activity |

| 4-(Trifluoromethyl)piperazine-1-carboxylate | Contains carboxylate group | Enhanced anticancer properties compared to others |

| This compound | Chiral with both trifluoromethyl and methyl groups | Broad-spectrum antiviral and anticancer activity |

属性

IUPAC Name |

(2R)-1-methyl-2-(trifluoromethyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F3N2/c1-11-3-2-10-4-5(11)6(7,8)9/h5,10H,2-4H2,1H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMDMQCDCHLUNHO-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNCC1C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCNC[C@@H]1C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。